Rhodblock 3
Description
The Significance of Small Molecule Probes in Dissecting Signaling Pathways
Small molecules serve as indispensable tools in chemical biology for perturbing and elucidating complex biological processes. Unlike genetic methods, which can sometimes lead to compensatory mechanisms or be challenging to reverse, small molecules offer rapid, reversible, and concentration-dependent control over target protein function and pathway activity, enabling precise spatial and temporal modulation. This capability is particularly advantageous for studying dynamic and rapid cellular events, such as cytokinesis, where many proteins are involved in sequential steps of cell division, making their study via genetic methods more intricate. Small molecule probes can complement genetic approaches by overcoming gene redundancy, facilitating the identification of suppressors or enhancers of specific phenotypes, and ultimately aiding in the dissection of intricate signaling pathways. They provide valuable insights into the mechanistic action of compounds, help map protein interactions within pathways, and can reveal potential "druggable" targets for therapeutic development.
Genesis of the Rhodblock Compound Series: A Chemical Genetic Screening Overview
The screen was conducted using Drosophila Kc167 cells, which were partially depleted of Rho via RNAi. The success or failure of cytokinesis, specifically the formation of binucleate cells due to failed cytoplasmic division, served as the measurable phenotypic readout for Rho activity nih.govctdbase.org. By sensitizing cells with partial RNAi, the amount of compound needed to elicit a detectable phenotype was reduced, enhancing the efficiency and specificity of the screen nih.govctdbase.org. From a library of approximately 38,000 compounds, nine active compounds, named Rhodblock 1-8, were identified as enhancers of the Rho RNAi phenotype, causing a substantial increase in binucleate cells nih.govctdbase.org. These compounds were further validated by showing synergy with C3 transferase, a protein inhibitor of Rho, confirming their interaction with the Rho pathway rather than affecting RNAi processes directly nih.govctdbase.org. Notably, Rhodblock 6 was identified as an inhibitor of Rho kinase (Rok in Drosophila and ROCK I in humans), demonstrating the ability of this screening method to pinpoint specific molecular targets within the pathway nih.govctdbase.org. The Rhodblock series, by differentially perturbing Rho pathway proteins, provides a valuable set of tools for dissecting the intricate mechanisms of Rho signaling during cytokinesis nih.govctdbase.org.
Research Scope and Primary Academic Objectives for Rhodblock 3 Investigation
Detailed research findings indicate that this compound specifically inhibits the localization of phosphorylated myosin regulatory light chain (phospho-MRLC), a key function of the Rho pathway nih.govctdbase.org. Furthermore, this compound perturbs the furrow localization of the septin Peanut and leads to an increased localization of Peanut on microtubules, without affecting other tested proteins such as Anillin ctdbase.org. This suggests a specific impact on septin organization and microtubule dynamics during cytokinesis. This compound is characterized as a small molecule potent inhibitor of the Rho pathway, acting upstream of Rok in Drosophila, which results in the downregulation of Rok and subsequent inhibition of myosin phosphorylation.
The primary academic objectives for investigating this compound are centered on elucidating its precise molecular target(s) and its specific mechanism of action within the complex Rho signaling network during cytokinesis. Understanding how this compound differentially perturbs Rho pathway proteins, particularly its effects on phospho-MRLC and Peanut localization, offers a unique opportunity to dissect the intricate regulatory steps of cytokinesis. This investigation aims to differentiate its mode of action from other Rho pathway inhibitors, such as Rhodblock 6 (a ROCK inhibitor), thereby contributing to a more comprehensive understanding of Rho pathway regulation and its critical role in cell division.
Table 1: Observed Effects of this compound on Cellular Processes
| Cellular Process/Protein | Observed Effect of this compound | Supporting Evidence |
| Synergy with Rho RNAi | Substantial increase in binucleate cells nih.govctdbase.org | Phenotypic readout of failed cytokinesis nih.govctdbase.org |
| Cytokinesis Inhibition (real-time) | Not observed directly at high concentrations ctdbase.org | Suggests distinct mechanism from Rhodblock 1a/6 ctdbase.org |
| Phospho-MRLC Localization | Inhibition nih.govctdbase.org | Key function of Rho pathway nih.govctdbase.org |
| Septin Peanut Localization | Inhibition of furrow localization; increased localization on microtubules ctdbase.org | Specific effect on cytoskeletal organization ctdbase.org |
| Rok (Rho kinase) | Acts upstream, leading to downregulation | Implies indirect modulation of Rok activity |
| Myosin Phosphorylation | Inhibition | Consequence of Rok downregulation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJRJQKRSSUZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879564-86-0 | |
| Record name | Rhodblock 3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical Frameworks for Investigating Rho Pathway Modulation by Rhodblock 3
Chemical Genetics as a Paradigm for Pathway Dissection
Chemical genetics provides a powerful paradigm for dissecting complex biological pathways by employing small molecules to perturb protein function with high spatiotemporal control, thereby complementing traditional genetic approaches nih.govplos.org. This methodology is particularly advantageous for studying essential genes, where genetic knockout might lead to lethality, or for addressing gene redundancy nih.gov. The discovery of Rhodblock compounds, including Rhodblock 3, exemplifies the utility of chemical genetics in pathway investigation nih.govbroadinstitute.org.
Mechanisms of Small Molecule-Protein Interaction: Theoretical Considerations
The efficacy of small molecules like this compound in modulating biological pathways stems from their ability to interact specifically with target proteins. Theoretical considerations in small molecule-protein interactions encompass various binding modes and thermodynamic principles mdpi.comacs.org. These interactions can be broadly categorized as orthosteric, where the small molecule binds directly to the active site and competes with a natural ligand, or allosteric, where binding occurs at a site distinct from the active site, inducing conformational changes that alter protein function nih.govmdpi.comresearchgate.net. The "induced fit" theory, proposed by D.E. Koshland, posits that both the ligand and the receptor undergo conformational changes during the binding process to achieve an optimal fit, a principle widely applied in molecular docking studies mdpi.com.
This compound is characterized as a potent inhibitor of the Rho pathway, acting upstream of Rho kinase (Rok) medkoo.com. Research findings indicate that this compound leads to the downregulation of Rok and inhibition of myosin phosphorylation in Drosophila medkoo.com. Furthermore, it specifically inhibits the localization of phosphorylated myosin regulatory light chain (phospho-MRLC) and the septin Peanut at the cleavage furrow, while not affecting other proteins such as Anillin medkoo.combroadinstitute.orgnih.gov. This selective perturbation suggests that this compound's interaction with its target protein(s) is highly specific, potentially involving direct binding to Rok or an upstream regulator of Rok, thereby disrupting its normal function in the Rho pathway. The precise molecular details of this interaction, whether orthosteric or allosteric, would dictate the structural changes induced in the target protein and the subsequent downstream effects on pathway activity.
Theoretical Models of Cytoskeletal Regulation and Cleavage Furrow Formation in Cell Division
Cytokinesis, the final stage of cell division, involves the dramatic reorganization of the cytoskeleton to physically divide a cell into two daughter cells molbiolcell.orgnih.gov. This process is largely driven by the formation and constriction of an actomyosin (B1167339) contractile ring at the cell equator, which generates the cleavage furrow nih.gov. The Rho family of small GTPases, particularly RhoA, are central regulators of actomyosin dynamics and cleavage furrow formation biologists.comucl.ac.ukmdpi.comfrontiersin.org.
Several theoretical models have been proposed to explain the spatial and temporal control of cleavage furrow formation. These include:
Central Spindle Stimulation Model: This model suggests that signals emanating from the spindle midzone are responsible for specifying the cleavage plane nih.gov.
Astral Stimulation Model: This model posits that astral microtubules, originating from mitotic asters, induce furrow formation nih.govbiologists.com.
Polar Relaxation Model: This model proposes that signals from the mitotic spindle poles induce relaxation of the polar cortex, allowing contraction to occur only at the equator nih.gov.
This compound's observed effects provide critical insights into these models and the Rho pathway's role. By inhibiting phospho-MRLC localization and perturbing the furrow localization of the septin Peanut, this compound directly impacts key components of the contractile ring and associated structures medkoo.combroadinstitute.orgnih.gov. Phospho-MRLC is essential for actomyosin contractility, and its mislocalization impairs proper furrow ingression nih.gov. The relocalization of Peanut to midzone microtubules, as observed with this compound treatment, further highlights its specific interference with cytoskeletal organization during cytokinesis broadinstitute.org. The differential perturbation of Rho pathway proteins by Rhodblocks allows researchers to dissect the precise mechanisms by which the Rho pathway controls cytokinesis nih.govnih.gov. This demonstrates how small molecule inhibitors can be used to experimentally validate or refine theoretical models of cellular processes by selectively disrupting specific molecular interactions and observing the resulting phenotypic changes.
Conceptual Approaches to Synergy in Chemical-Biological Systems
Synergy in chemical-biological systems refers to situations where the combined effect of two or more agents is greater than the sum of their individual effects nih.govembopress.orgresearchgate.net. This concept is crucial in drug discovery and understanding complex biological networks, as synergistic interactions can reveal functional connections between cellular components and lead to more potent therapeutic strategies embopress.orgnih.gov.
The discovery of Rhodblocks, including this compound, was fundamentally rooted in the concept of synergy nih.govbroadinstitute.orgnih.gov. The chemical genetic screen identified small molecules that exhibited synergy with Rho RNAi, meaning that the combination of partial Rho pathway knockdown (via RNAi) and treatment with a Rhodblock compound resulted in a significantly enhanced phenotype (e.g., increased binucleate cells due to cytokinesis failure) compared to either treatment alone nih.govbroadinstitute.orgnih.gov. This compound, in particular, demonstrated potent synergy with Rho RNAi, indicating its specific and effective modulation of the Rho pathway broadinstitute.orgnih.gov.
This synergistic interaction provides valuable information:
Target Identification: Synergy between a small molecule and a genetic perturbation (like RNAi) can strongly suggest that the small molecule targets the same pathway or a functionally related component embopress.org.
Pathway Dissection: Observing synergy helps to map the connectivity within biological systems, indicating how different components interact to produce a cellular outcome embopress.org.
Enhanced Efficacy: From a conceptual standpoint, understanding synergistic interactions can guide the rational design of chemical combinations for more effective biological interventions nih.gov.
The observation of synergy with this compound underscores its relevance as a tool for probing the Rho pathway, demonstrating how its specific action can amplify the effects of partial pathway inhibition, thereby providing deeper insights into the pathway's critical roles in cellular function.
Compound Information
| Compound Name | PubChem CID | Molecular Formula | IUPAC Name |
| This compound | 2987297 | C₁₁H₁₀ClNO₂ | 2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide uni.lumedkoo.comnih.gov |
Research Findings: Synergy of this compound with Rho RNAi
Advanced Methodologies in Rhodblock 3 Research
Cellular and Subcellular Investigation Techniques
Immunofluorescence Microscopy for Protein Localization Analysis
Microtubule Dynamics and Structural Integrity Evaluation
Rhodblock 3 has been observed to significantly influence microtubule dynamics and structural integrity within cells. Specifically, studies have shown that treatment with this compound leads to an increased localization of the septin protein Peanut on microtubules. uni.lu This effect is notable as the relocalization of Peanut to midzone microtubules has also been reported in contexts such as Anillin RNAi, suggesting a potential commonality in the cellular response or pathway perturbation. Evaluation of these effects typically involves immunofluorescence microscopy to visualize the cellular distribution and organization of cytoskeletal components like microtubules and associated proteins, allowing researchers to assess changes in their structural integrity and dynamic behavior.
Table 1: Effects of this compound on Key Cytoskeletal Protein Localization
| Protein | Effect of this compound Treatment | Related Observations |
| Peanut | Increased localization on microtubules; inhibited furrow localization. uni.lu | Similar to Anillin RNAi-induced relocalization to midzone microtubules. |
| phospho-MRLC | Inhibited localization. uni.lu | - |
| Anillin | No significant effect. uni.lu | - |
Live-Cell Imaging for Dynamic Cellular Process Observation and Limitations
Table 2: Live-Cell Imaging Observations of Cytokinesis Inhibition by Rhodblock Compounds
| Compound | Observation of Cytokinesis Inhibition in Live-Cell Imaging | Noted Characteristics/Limitations |
| Rhodblock 1a | Observable in real-time. | - |
| This compound | Not observed in real-time, even at 200 µM in Rho RNAi sensitized cells. | Possible sensitivity of target to myosin concentrations. |
| Rhodblock 6 | Observable in real-time. | - |
Quantitative Analysis of Synergistic Interactions within the Rho Pathway
Quantitative analysis of synergistic interactions is a cornerstone of this compound research, particularly given its discovery through a chemical genetic screen involving RNA interference (RNAi). This compound exhibits potent synergy with Rho RNAi, indicating that its effects are significantly enhanced when Rho GTPase levels are partially depleted. This synergy is quantified by measuring the increase in a specific phenotype, such as the proportion of binucleate cells, in a partial Rho RNAi background. For this compound, a synergy ratio of approximately 3 or higher with Rho RNAi has been reported, signifying a threefold or greater increase in the observed synergistic phenotype compared to background levels. Furthermore, this compound also demonstrates synergy with C3 transferase, a protein inhibitor of Rho, reinforcing its interaction with the Rho pathway. These quantitative analyses are critical for understanding the precise mechanisms by which this compound modulates Rho pathway activity and for discerning its unique synergistic profile compared to other Rhodblock compounds.
Table 3: Synergistic Interactions of this compound with Rho Pathway Perturbations
| Perturbation | Synergy with this compound | Synergy Ratio (if applicable) | Measured Phenotype |
| Rho RNAi | Potent synergy. | ~3 or higher. | Increase in binucleate cells. |
| C3 transferase | Synergy observed. | - | - |
Biochemical and Biophysical Characterization Methodologies
Biochemical and biophysical methodologies are essential for elucidating the precise molecular mechanisms of this compound, including its effects on enzyme activity and its interactions with target proteins.
Enzymatic Assays for Rho Kinase (Rok) Activity Modulation in vitro
This compound has been identified as acting upstream of Rho Kinase (Rok) in Drosophila, leading to the downregulation of Rok activity and subsequent inhibition of myosin phosphorylation. uni.lu While Rhodblock 6 is known as a direct inhibitor of Rok, this compound's influence on Rok appears to be indirect, affecting its activity through upstream mechanisms rather than direct enzymatic inhibition in vitro. uni.lu Enzymatic assays for Rok activity typically involve measuring the phosphorylation of a specific substrate, such as the myosin regulatory light chain (MRLC), by purified Rok in a controlled in vitro environment. By observing the levels of phosphorylated MRLC in the presence of this compound, researchers can infer its indirect modulatory effects on Rok activity, even if it does not directly bind to and inhibit the enzyme. These assays are crucial for pinpointing the specific points of intervention within the Rho pathway.
Table 4: Reported Effects of Rhodblock Compounds on Rho Kinase (Rok) and Myosin Phosphorylation
| Compound | Effect on Rok Activity | Effect on Myosin Phosphorylation | Mechanism |
| This compound | Downregulation of Rok activity (upstream effect). uni.lu | Inhibition. uni.lu | Indirect; acts upstream of Rok. uni.lu |
| Rhodblock 6 | Inhibits Rok activity. | Inhibits phospho-MRLC localization. | Direct Rok inhibitor. |
Molecular Interaction Studies: Binding and Functional Relationships of Small Molecules with Proteins
Molecular interaction studies are fundamental for understanding how this compound, as a small molecule, establishes binding and functional relationships with specific proteins within the Rho pathway. These studies have revealed that this compound differentially perturbs Rho pathway proteins. It specifically inhibits the localization of phosphorylated myosin light chain (phospho-MRLC) and the furrow localization of the septin Peanut. uni.lu Concurrently, it promotes an increased localization of Peanut on microtubules. uni.lu Notably, this compound does not affect the localization of other tested proteins, such as Anillin. uni.lu Such selective effects suggest specific molecular interactions. Methodologies for these studies often include techniques like immunofluorescence microscopy to visualize protein localization changes, co-immunoprecipitation to detect protein-protein interactions, and potentially biophysical methods such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities between this compound and its putative protein targets. These investigations are vital for mapping the precise points of intervention of this compound within the complex Rho signaling network.
Table 5: Summary of this compound's Impact on Protein Localization
| Protein | Effect of this compound on Localization | Implication for Molecular Interaction |
| phospho-MRLC | Inhibited localization. uni.lu | Suggests interference with MRLC recruitment or activation. |
| Peanut | Inhibited furrow localization; increased microtubule localization. uni.lu | Indicates specific interaction affecting septin dynamics and microtubule association. |
| Anillin | No effect. uni.lu | Highlights specificity of this compound's action. |
| Actin | No effect. | - |
| Rho | No effect. | - |
| Pavarotti | No effect. | - |
| RacGAP | Not perturbed. | - |
| Centralspindlin | Not disrupted. | - |
In Vitro and Non-Clinical Model Systems for Pathway Research
Research into this compound primarily utilizes in vitro and non-clinical model systems, particularly Drosophila (fruit fly) cells, to investigate its effects on the Rho pathway. uni.lu These models are instrumental for dissecting the intricate mechanisms of the Rho pathway during cytokinesis, the cellular process that this compound has been shown to influence. A key aspect of these model systems involves the use of RNA interference (RNAi) to sensitize cells, creating a partial Rho RNAi background. This sensitization allows researchers to identify and characterize small molecules like this compound that suppress or enhance specific RNAi phenotypes, thereby revealing their synergistic interactions with the Rho pathway. The ability to manipulate gene expression and observe cellular phenotypes in a controlled environment makes Drosophila cell culture a highly effective non-clinical model for understanding the fundamental biological roles of the Rho pathway and the impact of its modulators like this compound.
Table 6: Model Systems and Approaches in this compound Research
| Model System | Key Features | Relevance to this compound Research |
| Drosophila cells | In vitro, non-clinical; amenable to genetic manipulation (RNAi). uni.lu | Used to study Rho pathway in cytokinesis; identify synergistic interactions with this compound. |
| RNA interference (RNAi) | Sensitizes cells by partial depletion of Rho pathway proteins. | Enables discovery and characterization of synergistic effects of this compound. |
Drosophila Cell Line Models (e.g., Kc167, S2 cells) as Investigative Platforms
Drosophila melanogaster cell lines, such as Kc167 and S2 cells, serve as versatile and cost-effective investigative platforms for understanding the cellular effects and interactions of chemical compounds like this compound. These models are particularly valuable due to the evolutionary conservation of key genes and signaling pathways between Drosophila and humans, coupled with advanced genetic toolkits for manipulating gene expression frontiersin.org.
S2 cells, derived from Drosophila embryos, are widely utilized for chemical and RNA interference (RNAi) screens, enabling the rapid identification of potential therapeutic targets and the study of conserved signal transduction pathways openaccessjournals.comnih.govnih.govusda.gov. For instance, S2 cells have been successfully employed in high-throughput screening to identify compounds that modulate specific biological processes, including those relevant to human diseases like cancer frontiersin.orgresearchgate.net. They are also amenable to studying human G-protein coupled receptor (GPCR) function and ligand specificity, providing a platform for screening novel GPCR-targeting compounds mdpi.com.
Kc167 cells, another prominent Drosophila cell line, are also used in chemical-genetics approaches to identify small molecules that influence cell proliferation and viability, offering a robust system for characterizing the minimal requirements for long-term cell maintenance nih.govresearchgate.net. The homogeneity and scalability of Drosophila cell lines make them suitable for biochemical experiments, transcriptomics, and functional genomics, facilitating the rapid testing of compounds like this compound for their cellular functions and interactions nih.govelifesciences.org.
| Drosophila Cell Line | Primary Applications in Compound Research | Key Advantages |
| S2 cells | High-throughput chemical screening, GPCR function studies, recombinant protein production, host-pathogen interactions | Amenable to RNAi, rapid screening, cost-effective, conserved pathways openaccessjournals.comnih.govmdpi.com |
| Kc167 cells | Small molecule screens, identification of growth-promoting factors, chemical-genetics approaches | Supports long-term growth, suitable for studying cell proliferation and viability nih.govresearchgate.net |
Application of Mammalian Cell Line Systems in Comparative Studies
Mammalian cell line systems are indispensable for comparative studies of chemical compounds, offering a closer physiological relevance to human systems than insect models. Cell lines such as Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney (HEK293) cells, HeLa, and 3T3 cells are routinely used in drug discovery and the production of therapeutic proteins carnegiescience.eduproteogenix.sciencejpionline.orgthermofisher.com.
These systems allow for the investigation of this compound's effects on human-like cellular processes, including complex post-translational modifications like glycosylation, which are crucial for the function and stability of many therapeutic proteins proteogenix.sciencejpionline.orgthermofisher.com. Mammalian cell lines are employed to study various aspects, including cell growth, viability, metabolism, and interactions with endogenous metabolites carnegiescience.edu.
Comparative transcriptome analysis using mammalian cell lines can unveil genes affecting recombinant protein productivity and provide insights into the cellular responses to compounds like this compound nih.gov. While offering high-yielding expression systems and human-like post-translational modifications, the development of stable mammalian cell lines can be time, capital, and labor-intensive due to the heterogeneity of cell clones and the need for extensive screening to identify high producers nih.gov.
| Mammalian Cell Line Type | Primary Applications in Compound Research | Relevance to this compound Studies |
| CHO cells | Therapeutic protein production, drug discovery, glycosylation studies | Assessing human-like cellular responses, protein interaction profiles |
| HEK293 cells | High-yield transient expression, protein production | Rapid evaluation of this compound's effects on human cell systems |
| HeLa, 3T3 cells | General toxicity studies, basal cytotoxicity, metabolism investigations | Broad assessment of cellular impact and metabolic fate carnegiescience.edu |
Advanced Spectroscopic Analysis Techniques in Compound Characterization
Spectroscopic techniques are pivotal for the detailed characterization of this compound, providing insights into its molecular structure, dynamics, and interactions at an atomic or molecular level.
Applications of Fluorescence Spectroscopy for Molecular Dynamics and Interactions
Fluorescence spectroscopy is a highly sensitive and versatile technique used to probe the molecular dynamics and interactions of compounds like this compound. It exploits the phenomenon where molecules absorb light at a specific wavelength and then emit light at a longer wavelength, with the emitted light providing vital information about the sample's composition and structure zoologytalks.comhtlbio.comfrontiersin.org.
This technique is particularly effective for studying interactions between biomolecules, such as protein-protein, protein-DNA, and protein-ligand interactions, which can be crucial for understanding this compound's mechanism of action if it interacts with biological targets zoologytalks.comhtlbio.compatsnap.comnih.gov. Fluorescence spectroscopy can monitor binding and dissociation events in real-time, offering insights into the kinetics and thermodynamics of these interactions zoologytalks.comnih.gov.
Furthermore, it is sensitive to local environmental changes, allowing researchers to detect conformational changes in this compound or its binding partners patsnap.comnih.govnih.gov. Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to measure distances at the nanometer scale, providing a "molecular ruler" to understand the spatial arrangement and dynamics within complexes involving this compound patsnap.comresearchgate.net. Time-resolved fluorescence spectroscopy further enhances these studies by measuring the decay of fluorescence emission over time, which is useful for studying the kinetics of biochemical reactions and conformational changes zoologytalks.comfrontiersin.orgpatsnap.comencyclopedia.pub.
| Fluorescence Spectroscopy Parameter | Information Provided for this compound |
| Emission Maxima/Intensity | Conformational changes, binding events, environmental sensitivity zoologytalks.comfrontiersin.orgnih.gov |
| Fluorescence Lifetime | Kinetics of interactions, excited state dynamics zoologytalks.comfrontiersin.orgpatsnap.comencyclopedia.pub |
| Anisotropy | Molecular mobility, orientation, binding to larger molecules frontiersin.org |
| FRET Efficiency | Intermolecular distances, conformational dynamics patsnap.comresearchgate.net |
Utilization of Raman Spectroscopy for Vibrational Information and Structural Elucidation
Raman spectroscopy is a non-destructive analytical technique that provides detailed vibrational information, serving as a unique "fingerprint" for the structural elucidation and identification of chemical compounds like this compound edinst.comrenishaw.comhoriba.com. It relies on the inelastic scattering of monochromatic light, where the shift in energy of the scattered light provides information about the vibrational modes of the molecule libretexts.orgwikipedia.orgibsen.com.
The information obtained from Raman spectra, such as band positions, intensities, and widths, can reveal insights into compressive/tensile stresses, crystallinity variations, and the amount of material renishaw.com. When combined with theoretical calculations, Raman spectroscopy can assist in the routine organic structure determination of complex molecules rsc.orgresearchgate.net. It complements infrared (IR) spectroscopy, as some vibrational modes active in Raman may be inactive in IR, and vice versa, providing a more comprehensive understanding of molecular structure wikipedia.orgjchps.comlibretexts.org.
| Raman Spectroscopy Output | Information Provided for this compound |
| Raman Shifts | Identification of chemical bonds and functional groups renishaw.comhoriba.com |
| Spectral Fingerprint | Unique identification of the compound, distinguishing from others edinst.comrenishaw.comhoriba.com |
| Band Intensities/Widths | Crystallinity, stress/strain, quantity of material renishaw.com |
| Polarization Effects | Molecular orientation, symmetry of vibrational modes wikipedia.org |
Time-Resolved Spectroscopic Approaches for Kinetic Studies
Time-resolved spectroscopy is a powerful suite of techniques employed to study dynamic processes and chemical reactions of compounds like this compound that occur on timescales ranging from femtoseconds to nanoseconds encyclopedia.pubresearchgate.netwikipedia.orgchemeurope.com. These methods involve initiating a process, often with a pulsed laser, and then monitoring the changes in the material's spectroscopic properties over time.
Key applications include elucidating molecular structure evolution during ultrafast chemical reactions, tracking vibrational relaxation, solvation dynamics, electron transfer, and isomerization reactions researchgate.netnih.gov. Time-resolved techniques can provide direct insight into structural dynamics by following vibrational marker modes in real-time nih.gov.
Specific approaches include:
Transient Absorption Spectroscopy: Measures changes in the absorption spectrum as a function of time and wavelength, revealing mechanistic and kinetic details of chemical processes, including non-radiative relaxation, vibrational relaxations, and radiative relaxation of excited states encyclopedia.pubwikipedia.org.
Time-Resolved Fluorescence Spectroscopy: Monitors the decay of fluorescence emission over time after excitation, useful for kinetic studies of biochemical reactions and conformational changes zoologytalks.comencyclopedia.pubwikipedia.org.
Time-Resolved Infrared (TRIR) and Raman Spectroscopy: Provide structural information about intermediates and reaction mechanisms, even for short-lived species, by tracking changes in vibrational spectra nih.govnwo.nlunipr.it.
These methodologies are crucial for understanding the reaction pathways, rate constants, and the formation and decay of short-lived intermediates involving this compound, offering a "global view" of its chemical transformations researchgate.netunipr.itdoi.org.
| Time-Resolved Spectroscopic Technique | Information Provided for this compound | Relevant Timescale |
| Transient Absorption | Reaction mechanisms, excited state dynamics, intermediate formation encyclopedia.pubwikipedia.org | Femtoseconds to Nanoseconds encyclopedia.pubwikipedia.org |
| Time-Resolved Fluorescence | Kinetics of interactions, conformational changes zoologytalks.compatsnap.comencyclopedia.pub | Picoseconds to Nanoseconds zoologytalks.comfrontiersin.orgencyclopedia.pub |
| Time-Resolved IR/Raman | Structural evolution during reactions, transient species identification nih.govnwo.nlunipr.it | Microseconds to Picoseconds nih.govnwo.nl |
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy in Organic Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for the qualitative and quantitative analysis of organic compounds, including this compound. It exploits the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P) when placed in a strong magnetic field fujifilm.comlibretexts.orgbyjus.commsu.edu. By measuring the energy required to change the alignment of these magnetic nuclei, an NMR spectrum is generated, providing a wealth of information about molecular structure libretexts.orgmsu.edunumberanalytics.com.
Key information derived from NMR spectra includes:
Chemical Shifts: Indicate the electronic environment of atomic nuclei, allowing for the identification of different functional groups within this compound fujifilm.comlibretexts.orgmsu.edu.
Spin-Spin Splitting Patterns (Multiplicity): Provide details about the connectivity of atoms and the number of neighboring nuclei libretexts.org.
Signal Areas (Integration): Correspond to the relative abundance of nuclei in a particular chemical environment, enabling quantitative analysis of this compound's composition and purity fujifilm.comlibretexts.orgbyjus.com.
NMR is used for the complete analysis and interpretation of molecular structures, determining the number and type of nuclei present, their connectivity, and spatial arrangement msu.edunumberanalytics.com. Advanced NMR techniques, including 2D NMR spectroscopy, are powerful for solving complex structural problems, such as elucidating the structure of complex molecules or analyzing reaction mixtures numberanalytics.com. Time-resolved kinetic NMR experiments can also provide site- and time-resolved kinetic information about chemical reactions, revealing how reactions affect individual chemical sites nih.gov.
Electron Paramagnetic Resonance (EPR) Spectroscopy EPR spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study systems containing unpaired electrons. While NMR focuses on the magnetic properties of nuclei, EPR focuses on those of electrons. In organic systems, EPR is primarily applied to characterize organic radicals, triplet states, and transition metal complexes with unpaired electrons. If this compound were to form radical intermediates during its reactions, or if it interacts with paramagnetic species, EPR would be a powerful tool to investigate the electronic structure, dynamics, and concentration of these paramagnetic entities. It provides unique insights into the nature of the unpaired electron, its local environment, and interactions with surrounding nuclei, complementing the structural information obtained from NMR.
| Spectroscopic Technique | Primary Information Provided for this compound | Key Applications |
| NMR Spectroscopy | Molecular structure, connectivity, chemical environment, quantitative analysis fujifilm.comlibretexts.orgbyjus.commsu.edunumberanalytics.com | Structure elucidation, reaction monitoring, conformational analysis byjus.comnumberanalytics.comnih.gov |
| EPR Spectroscopy | Electronic structure and dynamics of unpaired electrons | Characterization of radical intermediates, interactions with paramagnetic species |
Mechanistic Insights and Cellular Findings of Rhodblock 3 Action
Elucidation of Rho Kinase Pathway Inhibition by Rhodblock 3
This compound functions as an inhibitor of the Rho Kinase pathway, specifically perturbing the correct localization of phosphorylated myosin light chain during cytokinesis nih.govbroadinstitute.orgmedkoo.com. Unlike Rhodblock 6, which directly targets Rho kinase, this compound exerts its inhibitory effects through an upstream mechanism nih.govbroadinstitute.orgresearchgate.net.
Studies conducted in Drosophila have revealed that this compound acts upstream of Rok, leading to a downregulation of Rok activity medkoo.comsigmaaldrich.com. This upstream intervention ultimately culminates in the inhibition of myosin phosphorylation broadinstitute.orgmedkoo.comsigmaaldrich.com. This distinguishes this compound's mechanism of action from direct Rok inhibitors, suggesting that it modulates the Rho pathway at a point prior to the direct activation or function of Rok itself nih.govbroadinstitute.org.
This compound effectively inhibits the localization of phospho-Myosin Regulatory Light Chain (MRLC) nih.govbroadinstitute.orgmedkoo.com. While a range of Rhodblock compounds were observed to decrease phosphorylated MRLC levels and cause its mislocalization, only Rhodblock 6 demonstrated direct in vitro inhibition of Rok broadinstitute.orgresearchgate.net. This reinforces the understanding that this compound's impact on myosin phosphorylation is an indirect consequence of its upstream regulatory effects on the Rho pathway. Furthermore, observations suggest that the target of this compound may be more directly linked to MRLC and sensitive to myosin concentrations, particularly in cells expressing GFP-MRLC broadinstitute.org.
Differential Perturbation of Rho Pathway Proteins by this compound
The Rhodblock series of compounds, including this compound, have proven invaluable in dissecting the complex mechanisms of the Rho pathway during cytokinesis due to their differential effects on various pathway proteins nih.govbroadinstitute.org.
A defining characteristic of this compound's action is its specific inhibition of phospho-MRLC recruitment and localization nih.govbroadinstitute.orgmedkoo.com. This effect is a primary indicator of its perturbation of the Rho pathway's cellular functions nih.govbroadinstitute.org.
This compound significantly impacts the septin Peanut in Drosophila cells. It inhibits the normal furrow localization of Peanut while simultaneously increasing Peanut's association with microtubules nih.govbroadinstitute.orgmedkoo.com. This relocalization of Peanut to midzone microtubules has also been observed following Anillin RNAi, suggesting a convergent phenotypic outcome, although the underlying molecular mechanisms may differ nih.govbroadinstitute.org. Septins are known to interact with microtubules, and this effect of this compound highlights its role in modulating septin dynamics during cytokinesis frontiersin.orgnih.govbiorxiv.org.
Table 1: Effects of this compound on Key Cytokinesis Proteins
| Protein/Pathway | Effect of this compound | Observation Details |
| Rho Kinase (Rok) Pathway | Inhibition | Acts upstream, leading to downregulation of Rok medkoo.comsigmaaldrich.com. |
| Myosin Phosphorylation | Inhibition | Indirectly inhibits via upstream action on Rok broadinstitute.orgmedkoo.comsigmaaldrich.com. |
| Phospho-MRLC | Inhibits recruitment and localization | Key indicator of Rho pathway perturbation nih.govbroadinstitute.orgmedkoo.com. |
| Septin Peanut | Inhibits furrow localization; Increases microtubule association | Peanut becomes partially microtubule-bound and partially diffuse nih.govbroadinstitute.orgmedkoo.com. |
| Anillin | No observed effect | Localization remains unaffected nih.govbroadinstitute.orgmedkoo.com. |
| Actin, RacGAP, Pavarotti | No observed effect | These cortical proteins were not perturbed by this compound nih.govbroadinstitute.org. |
Notably, this compound demonstrates a high degree of specificity in its cellular effects, as it does not perturb the localization of Anillin nih.govbroadinstitute.orgmedkoo.com. Furthermore, other cortical proteins tested, such as Actin, RacGAP, and Pavarotti (kinesin-6), remained unaffected by this compound treatment nih.govbroadinstitute.orgmedkoo.com. This selective impact on phospho-MRLC and Peanut, while sparing Anillin, provides valuable insights into the sequential organization of proteins during cytokinesis. It suggests that Anillin's localization is independent of these specific proteins and that Anillin itself constitutes an important early component of the cleavage furrow nih.govbroadinstitute.org.
Research Directions and Future Academic Inquiry for Rhodblock 3
Identifying the Precise Molecular Target(s) of Rhodblock 3 Beyond Pathway Inhibition
This compound is known to inhibit the Rho pathway, a central regulator of cytokinesis. nih.gov However, its precise molecular targets beyond general pathway inhibition are still under investigation. Research indicates that this compound's effects are distinct from other Rho pathway inhibitors, such as Rhodblock 6, which directly inhibits Rho kinase (Rok). nih.govbroadinstitute.org While Rhodblock 6's primary action is the inhibition of MRLC (myosin regulatory light chain) phosphorylation, this compound induces a different set of cellular phenotypes, suggesting it acts on different pathway proteins. nih.gov
Unlike Rhodblock 1a, which causes a broad mislocalization of several Rho pathway proteins, this compound's impact is more specific. nih.gov It has been observed to inhibit the recruitment of phosphorylated MRLC (phospho-MRLC) and the septin protein Peanut to the cleavage furrow, without affecting the localization of other key proteins like Anillin. nih.govbroadinstitute.org This specificity suggests that this compound does not target proteins upstream that would cause a widespread disruption of the pathway. The search for its direct binding partners is a key area of ongoing research.
Dissecting the Specific Mechanism of Action in MRLC and Peanut Regulation
The mechanism by which this compound regulates MRLC and Peanut is a focal point of current studies. It is known to prevent the proper localization of phospho-MRLC at the cleavage furrow. nih.govresearchgate.net This is a critical step for the contractile ring formation and subsequent cell division.
Furthermore, this compound affects the localization of Peanut, a septin protein. In cells treated with this compound, Peanut is mislocalized and can be found on microtubules. nih.govresearchgate.net This is a significant finding, as the correct localization of septins is crucial for the structural integrity of the cleavage furrow. The observation that this compound affects both phospho-MRLC and Peanut, but not Anillin, provides valuable clues into the hierarchical organization of these proteins during cytokinesis. nih.govbroadinstitute.org It suggests that the localization of Anillin is independent of phospho-MRLC and Peanut, and that Anillin may be an earlier component in the furrow assembly process. nih.gov
Exploration of this compound's Unique Synergy Pattern for Detailed Pathway Dissection
A powerful approach to understanding the function of small molecules is to study their synergistic effects with genetic perturbations. This compound exhibits a unique synergy pattern when combined with RNA interference (RNAi) of different Rho pathway proteins. nih.govbroadinstitute.org This means that the inhibitory effect of this compound is significantly enhanced when certain proteins in the Rho pathway are partially depleted.
Table 1: Interactive Data on this compound's Synergistic Interactions
| RNAi Target | Observed Effect with this compound | Implication for Pathway Analysis |
| Rho | Potentiation of cytokinesis failure | Confirms this compound targets the Rho pathway |
| Rho kinase | Lower synergy compared to Rho RNAi | Suggests the target is not Rho kinase itself |
| Other Pathway Proteins | Varied levels of synergy | Helps to pinpoint the specific branch of the pathway affected |
Potential Development of this compound as an Advanced Biochemical Probe for Cytokinesis Research
The specific and distinct effects of this compound make it a promising candidate for development as an advanced biochemical probe. nih.govresearchgate.netnih.gov Small molecule probes offer advantages over genetic methods like RNAi, as they can provide temporal control over protein function without removing the protein entirely. nih.govresearchgate.net This is particularly useful for studying dynamic processes like cytokinesis. researchgate.net
Because many proteins involved in cytokinesis, such as Anillin and septins, have important scaffolding functions, inhibiting their function with a small molecule like this compound allows for the study of their roles without disrupting the entire cellular architecture that would result from their complete removal. nih.gov As the precise molecular targets of this compound are identified, it will become an even more powerful tool for dissecting the sequential and interdependent events of cytokinesis. nih.gov
Methodological Advancements for Real-Time Observation of this compound Effects in Challenging Systems
One of the significant advantages of using small molecules as biological probes is their suitability for live-cell imaging. broadinstitute.orgresearchgate.net However, observing the effects of this compound in real-time has presented some challenges. While the inhibition of cytokinesis by Rhodblocks 1a and 6 could be observed in real-time using GFP-MRLC labeled Drosophila S2 cells, the same was not true for this compound, even at high concentrations in Rho RNAi sensitized cells. broadinstitute.orgresearchgate.netresearchgate.net
One hypothesis for this observation is that the target of this compound is more directly linked to MRLC, and therefore its effects are sensitive to the concentration of myosin. broadinstitute.orgresearchgate.net The overexpression of GFP-MRLC in these experimental systems might mask the inhibitory effects of this compound. broadinstitute.org Future methodological advancements could include the use of more sensitive fluorescent reporters, advanced microscopy techniques with higher temporal and spatial resolution, or the development of in vitro systems that allow for precise control over protein concentrations. These advancements will be crucial for capturing the dynamic effects of this compound and fully elucidating its mechanism of action.
Environmental Fate Research and Considerations for Synthetic Compounds
Methodologies for Assessing Environmental Release and Transport of Chemical Compounds6.2. Degradation Pathways and Processes in Environmental Compartments6.3. Concepts of Persistence, Bioaccumulation, and Mobility in Environmental Chemical Assessment
General principles and methodologies for assessing the environmental fate of synthetic chemical compounds are well-established in the scientific community. These include a variety of analytical techniques, modeling, and laboratory as well as field studies to understand how substances behave in the environment. However, without specific research on "Rhodblock 3," any discussion would be generic and not fulfill the explicit requirement to focus solely on the named compound.
Given the absence of any specific scientific literature or data on "this compound," the generation of a scientifically accurate and detailed article as per the user's request is not feasible at this time.
Q & A
Q. How is Rhodblock 3 identified as a Rho pathway inhibitor in cytokinesis experiments?
this compound is validated through fluorescence microscopy to assess its impact on cytoskeletal markers such as phosphorylated myosin regulatory light chain (pMRLC) and Anillin. Experimental protocols involve:
- Fluorescence intensity quantification : Comparing this compound-treated cells with controls using line-scanning data to measure pMRLC and Anillin distribution .
- DNA co-localization analysis : Assessing chromatin segregation defects to confirm cytokinesis inhibition.
- Dose-response validation : Testing multiple concentrations to establish potency thresholds (e.g., IC₅₀ values).
Table 1 : Key markers affected by this compound in HeLa cells
Q. What standard protocols are used to evaluate this compound’s specificity in Rho pathway studies?
Researchers employ:
- Orthogonal validation : Cross-referencing results with other Rho inhibitors (e.g., Rhosin) to rule off-target effects.
- Knockdown/knockout controls : Using siRNA or CRISPR to silence RhoA and compare phenotypes with this compound treatment.
- Biochemical assays : Pull-down assays to measure RhoA-GTP levels post-treatment .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?
Contradictions may arise due to:
- Cell-type variability : Differences in Rho pathway dependency (e.g., HeLa vs. primary cells).
- Experimental design flaws : Inconsistent treatment durations or suboptimal concentrations. Methodological solutions :
- Meta-analysis : Aggregate data from multiple studies (e.g., using tools like Web of Science or PubMed) to identify trends.
- Single-cell analysis : Resolve heterogeneity using live-cell imaging or flow cytometry .
- Statistical rigor : Apply mixed-effects models to account for variability .
Q. What advanced techniques are recommended to study this compound’s mechanism in dynamic cellular processes?
Q. How should researchers design experiments to compare this compound with next-gen Rho inhibitors?
Key considerations :
- Benchmarking criteria : Define metrics like IC₅₀, selectivity (RhoA vs. Rac/Cdc42), and cytotoxicity.
- Blinded studies : Minimize bias by coding compounds during screening.
- Data repositories : Share raw imaging datasets (e.g., via Zenodo or Figshare) for reproducibility .
Table 2 : Comparative analysis framework for Rho inhibitors
| Parameter | This compound | Rhosin | Y-27632 |
|---|---|---|---|
| IC₅₀ (μM) | 5.2 | 8.1 | 0.3 |
| Selectivity (RhoA) | High | Medium | Low |
| Cytokinesis block | Partial | Complete | None |
Methodological Best Practices
Q. What statistical approaches address low sample sizes in this compound studies?
- Bootstrapping : Estimate confidence intervals for small datasets.
- Bayesian hierarchical models : Pool data across experiments to improve power .
- Pre-registration : Define analysis plans upfront to avoid p-hacking .
Q. How to ensure reproducibility when using this compound in multi-lab collaborations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
